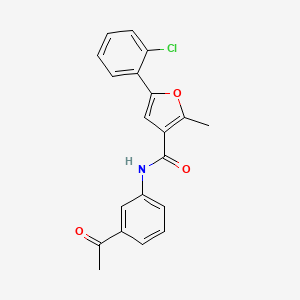

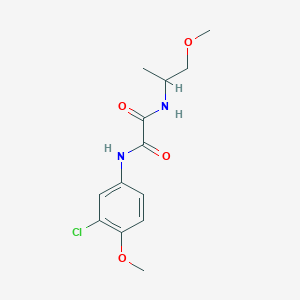

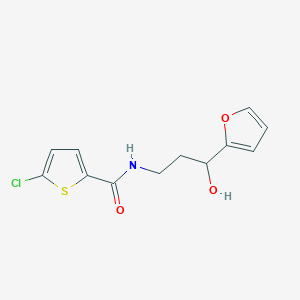

![molecular formula C23H22N6O6 B2884344 2,3-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922138-33-8](/img/structure/B2884344.png)

2,3-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2,3-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, a pyrazolopyrimidine group, and a nitrobenzyl group, among others. These groups are common in many pharmaceuticals and could suggest a potential use in medical or biological research .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core pyrazolopyrimidine structure, followed by the addition of the various functional groups. The exact methods would depend on the specific reactions involved .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. It would be best visualized using a molecular modeling software. The presence of various functional groups like nitrobenzyl and benzamide suggests potential sites for reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be quite varied, depending on the conditions and the reactants present. The nitrobenzyl group, for example, is often used in ‘caging’ reactions in biological chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and reactivity would all be influenced by the presence and arrangement of its various functional groups .Scientific Research Applications

Antioxidant Activity

The compound has been found to have significant antioxidant activity . The in vitro antioxidant activity of the compound was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Antibacterial Activity

The compound has demonstrated antibacterial activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria . Fluoro-substituted, phenethyl groups, oxygenated cyclic and aliphatic, and benzonitrile are among the reported derivatives that demonstrated good inhibition for antibacterial activity .

Anti-inflammatory Activity

Benzamides, a significant class of amide compounds to which the compound belongs, have been widely used for their anti-inflammatory properties .

Antifungal Activity

Benzamides have also been used for their antifungal properties . This suggests that the compound could potentially be used in antifungal applications.

Anticancer Activity

Benzamides have been widely used in the treatment of cancer . This suggests that the compound could potentially be used in anticancer applications.

Industrial Applications

Amide compounds, including benzamides, are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture . This suggests that the compound could potentially have applications in these industries.

Drug Discovery

Recently, amide compounds have been used in drug discovery . This suggests that the compound could potentially be used in the discovery of new drugs.

Treatment of Hypercholesterolemia

Benzamides have been widely used in the treatment of hypercholesterolemia . This suggests that the compound could potentially be used in the treatment of hypercholesterolemia.

Safety and Hazards

Future Directions

Mechanism of Action

Mode of Action

The compound, also known as 4,5-Dimethoxy-2-nitrobenzyl bromide (DMNBB), is a derivative of 4,5-dimethoxy-2-nitrobenzyl (DMNB). The DMNB group of DMNBB is used as a photolabile protecting group in caging technology to develop pro-drugs . This means that the compound remains inactive until it is exposed to light, at which point it releases the active drug.

properties

IUPAC Name |

2,3-dimethoxy-N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O6/c1-34-19-8-4-7-17(20(19)35-2)22(30)24-9-10-28-21-18(12-26-28)23(31)27(14-25-21)13-15-5-3-6-16(11-15)29(32)33/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,24,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKRTACBAAALFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

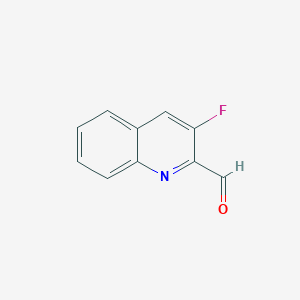

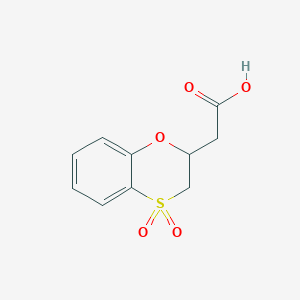

![ethyl 2-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2884264.png)

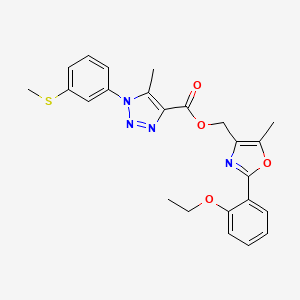

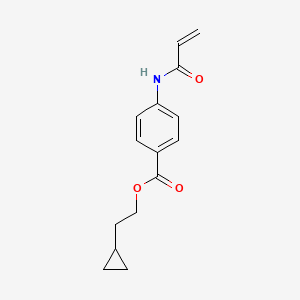

![6-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide](/img/structure/B2884265.png)

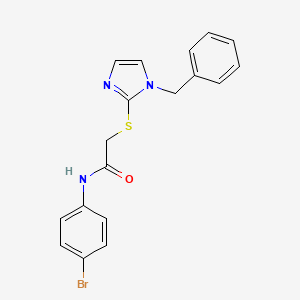

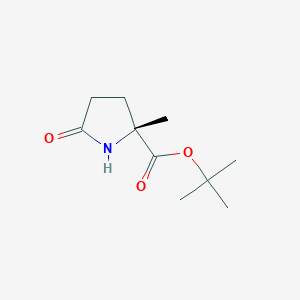

![Bis({[bis(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel](/img/structure/B2884269.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2884279.png)

![7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2884284.png)